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Prepared by a Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 6-Methylpyridazin-3(2H)-one, a
heterocyclic compound of significant interest in medicinal and agricultural chemistry. Known as
a "privileged structure," the pyridazinone core is a versatile scaffold for developing a wide
range of biologically active agents.[1][2] This document delineates the compound's
nomenclature, structural characteristics, synthesis, and physicochemical properties. It further
explores its chemical reactivity and established applications as a key building block for
therapeutics targeting cardiovascular diseases, inflammation, and cancer.[3][4] Detailed
experimental protocols, spectroscopic data analysis, and safety information are provided for
researchers, scientists, and drug development professionals.

Nomenclature and Structural Elucidation

The precise identification and structural understanding of a molecule are foundational to its
scientific exploration. 6-Methylpyridazin-3(2H)-one is a classic example where tautomerism
influences its nomenclature and reactivity.

IUPAC Naming and Synonyms
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According to IUPAC conventions, the compound is named 3-methyl-1H-pyridazin-6-one.[5][6]
[7] However, it is more commonly referred to in literature and commercial catalogs as 6-
Methylpyridazin-3(2H)-one.[6][8] This common name refers to the lactam tautomer, which is
predominant.

Other recognized synonyms include:
e 6-Methyl-3-pyridazinone[7]

o 3-Hydroxy-6-methylpyridazine[7][9]
e 6-Methyl-3(2H)-pyridazinone[10]

The CAS Number for this compound is 13327-27-0.[5][6]

Chemical Structure and Tautomerism

6-Methylpyridazin-3(2H)-one exists as a dynamic equilibrium between two tautomeric forms:
the amide (lactam) and the aromatic iminol (lactim) form. The lactam form is generally the more
stable and prevalent tautomer. This equilibrium is crucial as it can influence the molecule's
reactivity, particularly in substitution reactions at the nitrogen and oxygen atoms.

The core structure is a six-membered pyridazine ring containing two adjacent nitrogen atoms, a
carbonyl group, and a methyl substituent.[3]

Caption: Figure 1: Tautomeric equilibrium of the title compound.

Synthesis and Manufacturing

The synthesis of the pyridazinone scaffold is well-established, with several routes available
depending on the desired substitution patterns. A prevalent and efficient method involves the
cyclocondensation of a y-keto acid with a hydrazine source.

Key Synthetic Pathway: Cyclocondensation

A common and robust synthesis involves the reaction of levulinic acid (4-oxopentanoic acid)
with hydrazine hydrate. This reaction proceeds via two key steps: initial formation of a
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hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the
stable aromatic pyridazinone ring.
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Caption: Figure 2: General synthetic scheme via cyclocondensation.

Experimental Protocol: Synthesis from Levulinic Acid

This protocol describes a standard laboratory-scale synthesis.

Materials:

Levulinic acid

Hydrazine hydrate (80% solution)

Ethanol

Standard reflux and filtration glassware

Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve
levulinic acid (0.1 mol) in ethanol (100 mL).

Reagent Addition: To the stirred solution, add hydrazine hydrate (0.11 mol) dropwise.
Causality Note: A slight excess of hydrazine ensures complete consumption of the starting
keto acid. The addition is done carefully as the initial reaction can be exothermic.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be
monitored by Thin-Layer Chromatography (TLC). Causality Note: Heating provides the
necessary activation energy for the intramolecular cyclization and subsequent dehydration,
which is the rate-limiting step.

Precipitation and Isolation: After the reaction is complete, cool the mixture to room
temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the
product.

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a
small amount of cold ethanol to remove any unreacted starting materials or soluble
impurities.

Drying: Dry the product under vacuum to yield 6-Methylpyridazin-3(2H)-one as a crystalline
solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Physicochemical and Spectroscopic
Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the
synthesized compound.

Physicochemical Properties

The key physical and chemical properties are summarized below.
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Property Value Source(s)
Molecular Formula CsHeN20 [51[6]
Molecular Weight 110.11 g/mol [5]1[6]
Appearance Light yellow to amber ]
powder/crystal

Melting Point 142 - 146 °C 9]

Boiling Point 255.5 °C (Normal) [5]

CAS Number 13327-27-0 [51[6]

Spectroscopic Data Analysis

Spectroscopic analysis provides definitive structural confirmation.

e 1H NMR (DMSO-ds, 400 MHz): The proton NMR spectrum is characteristic. A singlet for the
methyl protons (CHs) typically appears around & 2.20 ppm. The two vinyl protons on the
pyridazinone ring appear as doublets around 6 6.80 and & 7.05 ppm, showing coupling to
each other. A broad singlet at high chemical shift (6 ~12.85 ppm) corresponds to the
exchangeable N-H proton of the lactam.[1]

e 13C NMR: The carbon spectrum will show five distinct signals. The methyl carbon appears
upfield, while the carbonyl carbon (C=0) is significantly downfield (~160-170 ppm). The
remaining signals correspond to the sp? hybridized carbons of the heterocyclic ring.[6][11]

e Mass Spectrometry (GC-MS): The mass spectrum will show a prominent molecular ion peak
(M+) at m/z = 110, corresponding to the molecular weight of the compound.[6]

« Infrared (IR) Spectroscopy: The IR spectrum displays key functional group absorptions. A
strong, sharp peak around 1650-1680 cm~! is characteristic of the C=0 stretch of the cyclic
amide. A broad absorption in the region of 3100-3400 cm~* corresponds to the N-H bond
stretch.[6][12]

Chemical Reactivity and Derivatization
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The pyridazinone ring is a versatile scaffold for further chemical modification, which is key to its
utility in drug discovery.

N-Alkylation

The nitrogen atom at the 2-position (N-H) is nucleophilic and can be readily alkylated or
acylated. This is the most common site for introducing diverse side chains to modulate the
compound's biological activity. The reaction typically proceeds by deprotonating the N-H with a
suitable base (e.g., K2COs, NaH) followed by reaction with an alkyl halide.[1]

Caption: Figure 3: N-alkylation to introduce functional side chains.

C-H Functionalization and Cross-Coupling

While less common than N-alkylation, the C-H bonds on the pyridazinone ring can be
functionalized. Halogenated pyridazinone precursors are often used in palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or vinyl substituents, further
expanding the chemical diversity of the scaffold.[2]

Applications in Research and Development

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry due to its ability to
interact with multiple biological targets.[1][3]

o Cardiovascular Agents: Numerous pyridazinone derivatives have been developed as potent
cardiovascular drugs. They often exhibit vasorelaxant and antihypertensive properties, acting
as alternatives to established drugs like hydralazine.[3][13] Some derivatives function as
phosphodiesterase 11l (PDE3) inhibitors, which are used as inotropic agents in treating heart
failure.[3]

» Anti-inflammatory and Analgesic Agents: The scaffold is a key component in molecules
designed as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[4] This makes
them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs)
with potentially improved side-effect profiles.[14]

» Anticancer Activity: Substituted pyridazinones have shown significant potential as anticancer
agents by targeting various enzymes and signaling pathways involved in tumor proliferation
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and survival, including PARP, B-RAF, and FGFR.[3]

o Agrochemicals: Beyond pharmaceuticals, the pyridazinone core is found in various
agrochemicals, including herbicides and insecticides, demonstrating the broad utility of this
heterocyclic system.[1][2]

o CNS and Antimicrobial Applications: Derivatives have also been explored for antidepressant,
anticonvulsant, antibacterial, and antifungal activities, highlighting the remarkable versatility
of this chemical class.[2][3]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

e GHS Hazard Classification: According to aggregated GHS data, 6-Methylpyridazin-3(2H)-
one is classified with the following hazards:

o H315: Causes skin irritation.[6]
o H319: Causes serious eye irritation.[6]
o H335: May cause respiratory irritation.[6]

 Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and direct contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.[9]

Conclusion

6-Methylpyridazin-3(2H)-one is more than a simple heterocyclic compound; it is a validated
and highly valuable building block in modern chemical science. Its straightforward synthesis,
well-defined structure, and versatile reactivity make it an ideal starting point for constructing
complex molecules with tailored biological functions. Its proven success in developing drug
candidates for a wide spectrum of diseases—from cardiovascular disorders to cancer—
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ensures that the pyridazinone scaffold will remain an area of intense research and

development for the foreseeable future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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